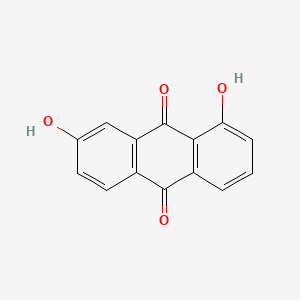

1,7-Dihydroxyanthracene-9,10-dione

Description

Contextualization within the Dihydroxyanthracene-9,10-dione Class and Anthraquinone (B42736) Derivatives

1,7-Dihydroxyanthracene-9,10-dione belongs to the larger family of anthraquinone derivatives. ontosight.ai These compounds are based on the anthraquinone (9,10-dioxoanthracene) skeleton, an aromatic organic compound with the formula C₁₄H₈O₂. wikipedia.org The addition of hydroxyl (-OH) groups to this core structure gives rise to various dihydroxyanthraquinone isomers, each with distinct properties. There are ten such isomers, including the well-known alizarin (B75676) (1,2-dihydroxyanthraquinone) and quinizarin (B34044) (1,4-dihydroxyanthraquinone). wikipedia.orgnih.gov

The position of the hydroxyl groups on the anthracene (B1667546) framework significantly influences the molecule's chemical and physical properties, such as its color, solubility, and reactivity. This structural diversity is a key reason for the wide range of applications seen across the anthraquinone class, from dyes and pigments to medicinal agents. wikipedia.orgontosight.ai While some anthraquinone derivatives are synthesized industrially, many are found in nature, occurring in plants, fungi, lichens, and insects. wikipedia.org

Historical Trajectory and Evolving Significance of Anthraquinone Research

The study of anthraquinones has a rich history, dating back to 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first used the term "anthraquinone" in their publication on the synthesis of the red dye alizarin from anthracene. wikipedia.org This breakthrough not only led to the industrial production of alizarin but also catalyzed further investigation into anthraquinone chemistry. wikipedia.org

Initially, research focused heavily on the application of anthraquinones as dyes. However, over time, the scope of inquiry has broadened considerably. A significant industrial application of anthraquinones emerged in the production of hydrogen peroxide. wikipedia.org Furthermore, derivatives like sodium 2-anthraquinonesulfonate have found use as catalysts in the alkaline pulping process for papermaking. wikipedia.org

In recent decades, the biological activities of anthraquinones have become a major area of research. nih.gov Scientists are exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aitaylorandfrancis.com This shift reflects a growing interest in harnessing the therapeutic potential of both naturally occurring and synthetic anthraquinone derivatives. mdpi.com

Contemporary Research Landscape and Unaddressed Questions Regarding 1,7-Dihydroxyanthracene-9,10-dione

Current research on 1,7-Dihydroxyanthracene-9,10-dione is multifaceted, touching upon its synthesis, chemical properties, and potential applications. While the broader class of dihydroxyanthraquinones has been studied for its biological activities, including potential anticancer and antimicrobial properties, specific research on the 1,7-isomer is less extensive. ontosight.ainih.gov

Several key questions remain unanswered, representing fertile ground for future investigation:

What are the precise mechanisms of action that govern the biological activities of 1,7-Dihydroxyanthracene-9,10-dione?

How does the specific positioning of the hydroxyl groups in the 1,7-isomer influence its interaction with biological targets compared to other dihydroxyanthraquinone isomers?

What are the most efficient and environmentally benign synthetic routes to produce 1,7-Dihydroxyanthracene-9,10-dione in high purity?

Can this compound be effectively utilized in the development of new materials, such as advanced polymers or electronic components? ontosight.ai

Addressing these questions will be crucial for unlocking the full potential of this intriguing molecule.

Research Objectives and Scope of Scholarly Inquiry into 1,7-Dihydroxyanthracene-9,10-dione

The primary objectives of ongoing and future research into 1,7-Dihydroxyanthracene-9,10-dione are to:

Elucidate its fundamental chemical and physical properties. This includes detailed spectroscopic analysis (NMR, HPLC, LC-MS) to build a comprehensive profile of the compound. bldpharm.com

Investigate its biological activities. A significant focus is on exploring its potential as an antimicrobial, antioxidant, and anticancer agent, often comparing its efficacy to other anthraquinone derivatives. ontosight.aitaylorandfrancis.com

Develop novel synthetic methodologies. Researchers aim to create efficient and scalable synthesis processes to make the compound more accessible for study and potential application. researchgate.net

Explore its potential in materials science. The unique structure of 1,7-Dihydroxyanthracene-9,10-dione makes it a candidate for the development of new functional materials. ontosight.ai

The scope of this inquiry is inherently interdisciplinary, spanning organic chemistry, medicinal chemistry, pharmacology, and materials science. By systematically addressing these research objectives, the scientific community aims to gain a deeper understanding of 1,7-Dihydroxyanthracene-9,10-dione and its potential contributions to various fields.

Data Tables

Table 1: Properties of 9,10-Anthraquinone

| Property | Value |

| Chemical Formula | C₁₄H₈O₂ |

| Molar Mass | 208.216 g·mol⁻¹ |

| Appearance | Yellow, highly crystalline solid |

| Melting Point | 284.8 °C (544.6 °F; 558.0 K) |

| Boiling Point | 377 °C (711 °F; 650 K) |

| Solubility in Water | Insoluble |

Source: wikipedia.org

Table 2: Properties of 1,4-Dihydroxyanthraquinone (Quinizarin)

| Property | Value |

| Chemical Formula | C₁₄H₈O₄ |

| Molar Mass | 240.21 g/mol |

| Appearance | Orange or red-brown crystalline powder |

| Melting Point | 198 to 199 °C (388 to 390 °F; 471 to 472 K) |

| Boiling Point | 450 °C (842 °F; 723 K) |

Source: wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C14H8O4 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

1,7-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,15-16H |

InChI Key |

RCNHHBRUKYBWBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1,7 Dihydroxyanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1,7-Dihydroxyanthracene-9,10-dione. It provides insights into the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR for Molecular Fingerprinting

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy serve as fundamental tools for generating a unique "fingerprint" of the 1,7-Dihydroxyanthracene-9,10-dione molecule.

The ¹H NMR spectrum of a related compound, 9,10-dihydroanthracene, in deuterated chloroform (B151607) (CDCl₃) shows aromatic proton signals in the range of δ 7.041-7.127 ppm. chemicalbook.com For dihydroxyanthraquinone isomers, aromatic protons typically resonate between δ 6.8 and 8.2 ppm, while hydroxyl protons appear as downfield-shifted singlets, such as at δ 11.98 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative of 2,6-dibromoanthracene-9,10-dione, the carbon signals appear in a range of δ 85.10-144.55 ppm in CDCl₃. rsc.org For dihydroxyanthraquinones, the carbonyl carbons (C9 and C10) are characteristically found in the downfield region of the spectrum, typically between δ 180–185 ppm, while the aromatic carbons resonate between δ 110–160 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 1,7-Dihydroxyanthracene-9,10-dione

| Atom No. | Predicted Shift (ppm) |

|---|---|

| 2 | 7.32 |

| 3 | 7.64 |

| 4 | 7.09 |

| 5 | 7.91 |

| 6 | 7.52 |

| 8 | 7.61 |

| OH-1 | 12.2 |

| OH-7 | 10.5 |

Data is predictive and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 1,7-Dihydroxyanthracene-9,10-dione

| Atom No. | Predicted Shift (ppm) |

|---|---|

| 1 | 162.1 |

| 2 | 124.5 |

| 3 | 137.1 |

| 4 | 119.3 |

| 4a | 133.2 |

| 5 | 119.8 |

| 6 | 121.7 |

| 7 | 162.5 |

| 8 | 116.7 |

| 8a | 135.9 |

| 9 | 181.8 |

| 9a | 115.9 |

| 10 | 192.5 |

| 10a | 136.8 |

Data is predictive and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms within the 1,7-Dihydroxyanthracene-9,10-dione molecule, two-dimensional (2D) NMR techniques are employed. photonics.ru

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the molecular structure of 1,7-Dihydroxyanthracene-9,10-dione can be achieved.

NMR Studies of Ligand-DNA/Protein Interactions

The interaction of anthraquinone (B42736) derivatives with biological macromolecules such as DNA and proteins is an area of significant research. NMR spectroscopy is a powerful tool for studying these interactions at the atomic level. For instance, studies on other anthraquinone compounds have shown that they can interact with DNA. While specific NMR studies on the interaction of 1,7-Dihydroxyanthracene-9,10-dione with DNA or proteins are not widely reported, the principles of such investigations are well-established. researchgate.net

Chemical shift perturbation studies, where the NMR spectra of the small molecule are monitored upon titration with a biological macromolecule (or vice-versa), can identify the binding interface. Changes in the chemical shifts of specific protons or carbons in 1,7-Dihydroxyanthracene-9,10-dione upon binding would indicate their involvement in the interaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance information between the ligand and the macromolecule, revealing the three-dimensional structure of the complex.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like 1,7-Dihydroxyanthracene-9,10-dione. In ESI-MS, the analyte is ionized directly from a solution, typically yielding protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For a related compound, 1,4-dihydroxyanthracene-9,10-dione, ESI-QTOF MS analysis in negative ion mode showed a precursor ion [M-H]⁻ at m/z 239.0350. massbank.eu This is consistent with the loss of a proton from one of the hydroxyl groups. Similar results would be expected for 1,7-Dihydroxyanthracene-9,10-dione. The technique is valuable for confirming the molecular weight of the compound and for use in hyphenated techniques like HPLC-MS for purity assessment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical exact mass of 1,7-Dihydroxyanthracene-9,10-dione (C₁₄H₈O₄) is 240.0423 Da. nih.gov

HRMS analysis of a related dihydroxyanthraquinone isomer, after undergoing a chemical reaction, was used to confirm its molecular formula. researchgate.net By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition of 1,7-Dihydroxyanthracene-9,10-dione can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,7-Dihydroxyanthracene-9,10-dione |

| 9,10-dihydroanthracene |

| 2,6-dibromoanthracene-9,10-dione |

| 1,4-dihydroxyanthracene-9,10-dione |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of compounds by examining the vibrations of their constituent atoms. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This absorption is specific to the types of chemical bonds and functional groups present, making FT-IR an excellent method for functional group identification. In the context of dihydroxyanthraquinones, FT-IR spectra are characterized by distinct peaks corresponding to hydroxyl (O-H) and carbonyl (C=O) groups, as well as aromatic ring vibrations. nih.gov

Research on related isomers, such as 1,4-dihydroxyanthraquinone, provides insight into the expected spectral features of 1,7-dihydroxyanthracene-9,10-dione. researchgate.net The analysis typically reveals strong absorption bands for the carbonyl groups and the hydroxyl groups, which are often involved in intramolecular hydrogen bonding. This hydrogen bonding can cause a shift in the position and shape of the O-H stretching band. The fingerprint region of the spectrum, which is rich in various C-C and C-O stretching and bending vibrations, provides a unique pattern for the molecule. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H Stretch | Hydroxyl Group |

| ~1630 | C=O Stretch | Carbonyl Group (H-bonded) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenolic Group |

| Below 1000 | C-H Bending | Aromatic Ring |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorption Mechanisms

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the fused ring structures in anthraquinones. nsf.gov Theoretical calculations like time-dependent density functional theory (TDDFT) have been shown to accurately predict the Raman spectra of dihydroxyanthraquinones, helping to identify specific vibrational modes. nsf.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of Raman spectroscopy that amplifies the Raman signal of molecules adsorbed onto a roughened metal surface, typically silver or gold. ias.ac.in SERS is a powerful tool for studying adsorption mechanisms at electrode/electrolyte interfaces. For instance, SERS studies on 1,4-dihydroxyanthraquinone (DHAQ) have shown a significant enhancement of spectral lines upon adsorption. ias.ac.in The observed changes in the spectra, such as frequency shifts and the appearance of new bands, indicate that the DHAQ molecules lie with their molecular plane on the metal surface, facilitating charge transfer between the adsorbate and the substrate. ias.ac.in This technique provides valuable insights into how molecules like 1,7-dihydroxyanthracene-9,10-dione might interact with surfaces.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can map the precise positions of atoms in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of numerous anthraquinone derivatives has been elucidated using X-ray crystallography. researchgate.netresearchgate.net For example, the analysis of 1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione confirmed its planar molecular structure and the presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. researchgate.net Similarly, the structure of 1,5-dihydroxyanthraquinone (B121750) has also been determined, providing precise bond length and angle data. wikipedia.org While specific crystallographic data for 1,7-dihydroxyanthracene-9,10-dione is not available in the provided search results, this technique remains the gold standard for obtaining its exact solid-state conformation.

Table 2: Representative Crystallographic Parameters for an Anthraquinone Derivative Note: This table presents example data for Tetrahydroaltersolanol B, an anthraquinone-related compound, to illustrate typical crystallographic information. Specific data for 1,7-Dihydroxyanthracene-9,10-dione is not available in the provided sources. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₆H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 37.306(6) |

| b (Å) | 5.8251(10) |

| c (Å) | 7.9087(13) |

| Temperature (K) | 173 |

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), are particularly well-suited for the analysis of anthraquinone derivatives. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of anthraquinones. cabidigitallibrary.org Reversed-phase (RP) HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govresearchgate.net

A typical HPLC method for anthraquinone analysis involves a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and often an acid like phosphoric or trifluoroacetic acid to improve peak shape and resolution. cabidigitallibrary.orgnih.govresearchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, as anthraquinones exhibit strong absorbance in the UV-visible range. cabidigitallibrary.org For example, a method developed for the degradation products of an anthraquinone dye used a mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and methanol, achieving separation of multiple metabolites in under 10 minutes. nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for Anthraquinone Separation Note: This table is based on a published method for 1,4-dihydroxyanthraquinone and other metabolites. Specific parameters for 1,7-Dihydroxyanthracene-9,10-dione may vary. nih.govresearchgate.net

| Parameter | Condition |

| Column | Lichrospher® RP-18 (5 µm, 25 cm x 4.6 mm) |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer:Methanol (70:20:10, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV |

| Retention Time (1,4-DHAQ) | 5.2 min |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a state-of-the-art analytical technique that offers significant advantages over conventional HPLC. UHPLC uses columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and greater sensitivity. researchgate.net

The coupling of UHPLC with MS/MS provides unparalleled selectivity and sensitivity for the detection and quantification of compounds, even at very low concentrations in complex matrices. nih.gov The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z), and the tandem MS (MS/MS) capability allows for structural confirmation by fragmenting the parent ion and analyzing its daughter ions. This makes UHPLC-MS/MS an extremely powerful tool for metabolic studies, quality control of natural products, and environmental analysis involving anthraquinones. researchgate.netacs.org While reversed-phase (RP) UHPLC-MS/MS offers excellent separation, other modes like hydrophilic interaction liquid chromatography (HILIC) can provide substantially higher sensitivity for many compounds. nih.gov

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. When dealing with chiral compounds—molecules that are non-superimposable mirror images of each other (enantiomers)—a specialized form of HPLC known as Chiral HPLC is employed. This method is crucial for determining the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. heraldopenaccess.usuma.es

The compound 1,7-dihydroxyanthracene-9,10-dione is an achiral molecule. Its structure possesses a plane of symmetry, meaning it is superimposable on its mirror image. Consequently, it does not exist as a pair of enantiomers, and the concept of enantiomeric excess is not applicable to this specific compound.

However, for chiral molecules, Chiral HPLC is the standard method for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. These stationary phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are among the most widely used for this purpose. windows.net Detection is typically carried out using non-specific detectors like UV or fluorescence detectors. heraldopenaccess.usuma.es The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

Table 1: General Principles of Chiral HPLC System Components

| Component | Function | Relevance to Enantiomeric Analysis |

|---|---|---|

| Chiral Stationary Phase (CSP) | The core of the separation, it creates a chiral environment through which the mobile phase passes. | Interacts diastereomerically with the enantiomers, causing one to be retained longer than the other. Examples include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) based). windows.net |

| Mobile Phase | A solvent or solvent mixture that carries the analyte through the column. | Its composition (e.g., normal, reversed, or polar organic) is optimized to achieve the best separation (resolution) between the enantiomeric peaks. windows.net |

| Detector (UV/Fluorescence) | Quantifies the amount of analyte eluting from the column by measuring absorbance or fluorescence. | Provides the signal that generates the chromatogram, where the area under each peak is proportional to the concentration of that enantiomer. heraldopenaccess.us |

| Integrator/Software | Processes the detector signal to generate the chromatogram and calculate peak areas. | Automatically calculates the area for each peak, enabling the precise determination of the enantiomeric ratio and enantiomeric excess. |

Optical Spectroscopy for Electronic Transitions and Intermolecular Interactions

Optical spectroscopy techniques, including UV-Visible absorption and fluorescence emission spectroscopy, are powerful, non-destructive methods used to investigate the electronic properties of molecules and their interactions with other species, such as biological macromolecules like DNA. These methods provide valuable insights into binding mechanisms, affinity, and structural changes that occur upon complex formation.

UV-Visible absorption spectroscopy is a fundamental technique for confirming and quantifying the interaction between small molecules and DNA. nih.gov The binding of a compound to the DNA double helix typically results in observable changes in the compound's absorption spectrum. These changes can manifest as hypochromism (a decrease in molar absorptivity), hyperchromism (an increase in molar absorptivity), or a shift in the wavelength of maximum absorbance (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). nih.govnih.gov

Hypochromism is often a strong indicator of intercalative binding, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA helix. nih.gov This stacking interaction with the DNA bases alters the electronic transitions of the chromophore, leading to decreased absorbance. In contrast, hyperchromism is generally associated with electrostatic or groove binding interactions on the exterior of the DNA helix. nih.govnih.gov

By monitoring the changes in absorbance of the compound at a fixed concentration while titrating with increasing concentrations of DNA, the intrinsic binding constant (K_b) can be determined. mdpi.com This constant is a measure of the affinity of the compound for DNA.

Table 2: Representative Data from a UV-Visible Spectroscopic Titration for a DNA-Binding Compound

| [DNA] (µM) | Absorbance at λmax | Type of Spectral Change | Calculated K_b (M⁻¹) |

|---|---|---|---|

| 0 | 0.850 | - | - |

| 10 | 0.795 | Hypochromism | 2.1 x 10⁴ |

| 20 | 0.748 | Hypochromism | 2.3 x 10⁴ |

| 30 | 0.705 | Hypochromism | 2.2 x 10⁴ |

| 40 | 0.668 | Hypochromism | 2.4 x 10⁴ |

| 50 | 0.635 | Hypochromism | 2.3 x 10⁴ |

Note: This table presents illustrative data typical for an intercalating agent and is not specific to 1,7-Dihydroxyanthracene-9,10-dione.

Fluorescence spectroscopy is an exceptionally sensitive technique used to study molecular interactions. A common approach to investigate DNA binding is through competitive displacement assays, frequently using ethidium (B1194527) bromide (EtBr) as a fluorescent probe. nih.gov EtBr exhibits a significant increase in fluorescence intensity when it intercalates into the DNA double helix.

If a test compound, such as an anthraquinone derivative, can bind to DNA and displace the intercalated EtBr, a reduction, or "quenching," of the EtBr-DNA complex's fluorescence will be observed. nih.gov The degree of quenching is proportional to the amount of EtBr displaced, which in turn reflects the binding affinity of the test compound for DNA.

The analysis of fluorescence quenching data is often performed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the test compound). This analysis can help elucidate the nature of the quenching process (static or dynamic) and provides a quantitative measure of the binding interaction through the Stern-Volmer quenching constant (K_SV).

Table 3: Illustrative Data from an Ethidium Bromide Displacement Assay

| [Compound] (µM) | Fluorescence Intensity (a.u.) | I₀/I |

|---|---|---|

| 0 (EtBr-DNA only) | 950 | 1.00 |

| 5 | 780 | 1.22 |

| 10 | 635 | 1.50 |

| 15 | 510 | 1.86 |

| 20 | 425 | 2.24 |

| 25 | 350 | 2.71 |

Note: This table presents representative data for a compound displacing ethidium bromide from a DNA complex. I₀ is the fluorescence intensity in the absence of the compound, and I is the intensity at a given compound concentration. This data is for illustrative purposes only.

Mechanistic Investigations of Biological Interactions and Bioactivity in Vitro Focus

Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, particularly in the development of anticancer agents. For anthraquinone (B42736) derivatives, the planar aromatic ring system is a key structural feature that facilitates various modes of DNA binding. These interactions can lead to the disruption of essential cellular processes such as DNA replication and transcription, ultimately inducing cell death in rapidly proliferating cancer cells.

DNA Intercalation and Binding Mode Analysis (e.g., Major/Minor Groove Binding)

Quantitative Assessment of DNA Binding Affinity and Stoichiometry

Quantitative data describing the DNA binding affinity and stoichiometry for 1,7-dihydroxyanthracene-9,10-dione are not documented in the accessible scientific literature. For related compounds, binding constants have been determined, providing a measure of the strength of the DNA-ligand interaction. For example, DNA-binding experiments with certain anthraquinone derivatives have yielded binding constants in the range of 10⁵ M⁻¹. researchgate.net Specifically, studies on 2,6-disubstituted amidoanthracene-9,10-dione derivatives, which are structurally more complex, have reported binding affinities to G-quadruplex DNA with K b values in the range of 10⁵ to 10⁶ M⁻¹. nih.govnih.gov It is important to emphasize that these values are for derivatives and not the parent 1,7-dihydroxyanthracene-9,10-dione.

DNA Unwinding of Closed-Circular DNA

There are no specific studies reporting the ability of 1,7-dihydroxyanthracene-9,10-dione to unwind supercoiled closed-circular DNA. This type of assay is a classic method to demonstrate intercalative binding, where the insertion of a planar molecule between DNA base pairs causes a local unwinding of the DNA helix, leading to a change in its superhelicity. While some anthraquinone derivatives have been shown to unwind DNA, this specific information is lacking for the 1,7-isomer. acs.orgplos.orgnih.govnews-medical.net

Modulation of DNA Replication and Transcription Processes

The effect of 1,7-dihydroxyanthracene-9,10-dione on DNA replication and transcription has not been specifically elucidated. However, various anthraquinone derivatives are known to inhibit these fundamental processes. For example, some dihydroxyanthraquinone analogues have been shown to inhibit DNA synthesis, with their potency correlating to the number and position of hydroxyl groups on the aromatic ring. nih.gov These compounds can interfere with the function of enzymes crucial for replication and transcription, such as DNA polymerases and topoisomerases. nih.govmdpi.comfrontiersin.org The inhibition of DNA synthesis is a key mechanism behind the antiproliferative activity of many anthraquinone-based drugs. nih.gov

Stabilization of Telomeric G-Quadruplex Structures

The interaction of 1,7-dihydroxyanthracene-9,10-dione with G-quadruplex DNA, which are specialized four-stranded structures found in telomeres and promoter regions of oncogenes, has not been reported. The stabilization of these structures by small molecules is a promising strategy for cancer therapy as it can inhibit the activity of telomerase, an enzyme active in the majority of cancer cells. nih.gov Certain synthetic anthraquinone derivatives have been shown to bind to and stabilize G-quadruplex DNA, leading to increased thermal stability. nih.govnih.gov However, without specific experimental data, it is unknown if 1,7-dihydroxyanthracene-9,10-dione shares this property.

DNA Alkylation and Crosslinking Mechanisms

There is no evidence in the reviewed literature to suggest that 1,7-dihydroxyanthracene-9,10-dione acts as a DNA alkylating or crosslinking agent. DNA alkylation involves the formation of a covalent bond between the compound and a DNA base. nih.gov While some complex anthraquinone derivatives have been designed to achieve site-specific DNA alkylation upon photo-activation, this is not an inherent property of the simple dihydroxyanthraquinone scaffold. nih.gov These reactive derivatives are typically equipped with specific chemical moieties, such as aziridines, to facilitate covalent bond formation.

Enzymatic Activity Modulation

The ability of small molecules to modulate the activity of enzymes is a cornerstone of pharmacological research. For 1,7-dihydroxyanthracene-9,10-dione, investigations into its effects on several critical enzymes have been undertaken, though comprehensive data remains limited for this specific isomer compared to others in its class.

Telomerase is a reverse transcriptase that plays a crucial role in cellular immortalization and is a significant target in cancer research. While various anthraquinone derivatives have been investigated as telomerase inhibitors, specific studies detailing the inhibitory mechanisms of 1,7-dihydroxyanthracene-9,10-dione are not extensively available in the current scientific literature. Research on structurally related compounds, such as 2,7-bis-substituted amido-anthraquinone derivatives, has indicated that the anthraquinone scaffold can serve as a basis for potent telomerase inhibition. nih.gov However, direct evidence and mechanistic studies for the 1,7-dihydroxy isomer are yet to be fully reported.

DNA polymerases are essential for DNA replication and repair, making them attractive targets for therapeutic agents. The inhibitory potential of anthraquinone derivatives against these enzymes is an active area of research. Studies on analogous compounds have shown that the degree and position of hydroxylation on the anthraquinone ring can significantly influence their inhibitory activity against enzymes like DNA polymerase I. nih.gov For instance, a comparative study of aminoalkylamino-substituted anthraquinone derivatives demonstrated that the presence of hydroxyl groups enhanced the inhibition of DNA synthesis. nih.gov Another study on quinone derivatives found that while some, like 1,4-naphthoquinone, were potent inhibitors of various mammalian DNA polymerases, 9,10-anthraquinone itself was not a strong inhibitor. nih.gov This highlights the importance of the specific substitution pattern. Detailed in vitro studies focusing solely on the inhibitory effects of 1,7-dihydroxyanthracene-9,10-dione against different DNA polymerase subtypes are needed to fully characterize its activity.

DNA topoisomerase I is a vital enzyme that relaxes supercoiled DNA, playing a critical role in DNA replication, transcription, and recombination. It is a well-established target for a number of anticancer drugs. While the broader class of anthraquinones has been studied for its interaction with topoisomerases, specific data on the direct interaction between 1,7-dihydroxyanthracene-9,10-dione and DNA topoisomerase I is not prominently featured in the reviewed literature.

Trypanothione (B104310) reductase is a key enzyme in the antioxidant defense system of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. As this enzyme is absent in humans, it is considered a promising drug target. While the potential of various compounds as inhibitors of trypanothione reductase is an area of active investigation, there is currently a lack of specific research findings on the inhibitory activity of 1,7-dihydroxyanthracene-9,10-dione against this enzyme.

Cellular and Subcellular Target Engagement

The engagement of 1,7-dihydroxyanthracene-9,10-dione with cellular components and its influence on critical signaling pathways are fundamental to understanding its biological effects.

One of the significant findings regarding the in vitro bioactivity of 1,7-dihydroxyanthracene-9,10-dione is its ability to induce programmed cell death, or apoptosis. Research has indicated that this compound can reduce the viability of cancer cells. Specifically, in studies involving human breast cancer cell lines, treatment with 2,7-dihydroxyanthracene-9,10-dione (B1216866) led to a notable decrease in cell viability. The underlying mechanism for this effect has been associated with the induction of apoptosis through the intrinsic pathway. This pathway is critically dependent on the mitochondria. The compound's engagement with this pathway suggests it may trigger mitochondrial dysfunction, a key event in the initiation of apoptosis. In a similar vein, other dihydroxyanthraquinone derivatives, like chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), have also been shown to induce apoptosis through the activation of pro-apoptotic proteins within the mitochondria. nih.gov

Further research is required to fully delineate the specific molecular players and the sequence of events in the mitochondrial-mediated apoptotic pathway triggered by 1,7-dihydroxyanthracene-9,10-dione.

Membrane Disruption in Microbial Cells

The antibacterial activity of dihydroxyanthraquinones is linked to their ability to compromise the structural integrity of bacterial cell envelopes. Studies on the isomer 1,8-dihydroxyanthraquinone (Danthron) show that its mode of action against Staphylococcus aureus involves direct interaction with the cell wall and cell membrane. nih.gov This interaction increases the permeability of the cellular envelope, which leads to the leakage of cytoplasmic contents and ultimately, the breakdown and deconstruction of the cell. nih.gov

Further evidence suggests that membrane disruption is a broader mechanism for this class of compounds. For instance, two hydroxyl groups at the C-1 and C-2 positions of the anthraquinone structure have been shown to be crucial for breaking the bacterial membrane. nih.gov While some cationic anthraquinone analogs primarily disrupt bacterial redox processes at lower concentrations, they can also function as membrane-disrupting agents at higher concentrations. nih.gov The general antibacterial effects of anthraquinones have been attributed to several mechanisms, including the disruption of the bacterial cell membrane. mdpi.com

Inhibition of Vital Metabolic Processes in Microorganisms

Anthraquinone derivatives are known to interfere with critical metabolic functions in microorganisms, with a notable selectivity in their targets. A key mechanism is the inhibition of respiratory processes. Research on 1,8-dihydroxyanthraquinone demonstrates that it effectively inhibits sulfate (B86663) respiration in sulfate-reducing bacteria. mdpi.commdpi.comresearchgate.net The underlying mechanism is believed to be the uncoupling of ATP synthesis from the electron transfer chain. mdpi.commdpi.com This inhibition is highly specific; the compound blocks hydrogen-dependent sulfate respiration but does not affect the respiration of sulfite (B76179) or thiosulfate (B1220275). mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological efficacy of anthraquinone derivatives is highly dependent on their molecular structure. The position of hydroxyl groups, the nature of other substituents, and the molecule's electronic properties all play critical roles in determining its activity.

Influence of Hydroxyl Group Position on Biological Efficacy

The location of hydroxyl (-OH) groups on the anthraquinone core is a key determinant of bioactivity. For antifouling activity against marine bacteria, the presence of hydroxyl groups at the C-2 and C-4 positions leads to the highest potency. nih.gov Conversely, the absence of these groups, or the placement of -OH groups at positions like C-5, C-6, and C-8, results in a significant decline in inhibitory activity. nih.gov

The position of a single hydroxyl group can fundamentally alter the biological outcome. A comparative study between Emodin (B1671224) (with a C-3 hydroxyl group) and Chrysophanol (lacking the C-3 hydroxyl) showed that this minor structural difference could switch the induced cell death pathway in cancer cells from autophagy to the inhibition of autophagy. nih.gov This highlights how hydroxyl group placement can dictate selectivity towards different biological targets. nih.gov For tetrahydroanthraquinones, a related class of compounds, a hydroxyl group at the C-5 position has been suggested as crucial for antimicrobial activity. rsc.org

Impact of Substituent Type (e.g., amino, chloro, sulfanyl) and Linker Length on Bioactivity

The type and position of various chemical substituents dramatically modulate the bioactivity of the anthraquinone scaffold.

Substituent Type:

Electron-donating groups like amino (-NH2) and hydroxyl (-OH) at specific positions (1, 2, and 5) can enhance photodynamic activity by facilitating the production of singlet oxygen. ijdvl.com

Electron-withdrawing groups such as nitro (-NO2) can confer potent antibacterial properties. For instance, 1,8-dihydroxyanthraquinone shows no antibacterial effect against S. aureus, but the addition of nitro groups to form 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) turns it into an active agent. frontiersin.org In contrast, adding chlorine substituents (1,8-dichloroanthraquinone) did not result in any antibacterial activity. frontiersin.org

Polarity plays a significant role, with studies suggesting that substituents with stronger polarity tend to produce more potent antibacterial effects. rsc.orgdeepdyve.com

Aryl vs. Furyl Substituents: In 1-hydroxyanthraquinones, compounds with an aryl (phenyl) substituent at the C-4 position demonstrate greater potency than those with a furyl substituent at the same position. nih.gov

Charged Substituents: The addition of charged groups to the anthraquinone nucleus tends to decrease the inhibitory effect on sulfate respiration, requiring a higher concentration of the compound to achieve 50% inhibition (I₅₀). mdpi.comresearchgate.net

The following table summarizes the impact of different substituents on the bioactivity of the dihydroxyanthraquinone core.

| Parent Compound | Substituent | Position(s) | Observed Effect | Reference(s) |

| 1,8-Dihydroxyanthraquinone | Nitro (-NO2) | 4, 5 | Confers potent antibacterial activity | frontiersin.org |

| Anthraquinone | Amino (-NH2) | 1, 5 | High singlet oxygen quantum yield (photodynamic activity) | ijdvl.com |

| Anthraquinone | Hydroxyl (-OH) | 1, 5 | High singlet oxygen quantum yield (photodynamic activity) | ijdvl.com |

| Anthraquinone | Chloro (-Cl) | 3-chloro-2-carboxy | Increased I₅₀ for sulfate respiration inhibition (lower potency) | researchgate.net |

| 1-Hydroxyanthraquinone | Aryl (phenyl) | 4 | Increased cytotoxic potency compared to furyl substituent | nih.gov |

Correlation between Electronic Properties and Biological Activity (e.g., HOMO-LUMO Gap)

The electronic properties of anthraquinone derivatives, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are correlated with their biological and chemical activity. A smaller HOMO-LUMO energy gap generally indicates that a molecule is more polarizable and reactive, facilitating electron transfer, which can be crucial for biological interactions. frontiersin.orgresearchgate.net

Studies on dihydroxyanthraquinones and their functionalized derivatives show that the HOMO-LUMO gap can be tuned by substituents. nih.gov For example, adding electron-withdrawing groups like cyano (-CN) can lower the energy gap. nih.gov While much of this research focuses on applications in materials science, the principles apply to bioactivity. A smaller energy gap suggests lower molecular stability and higher reactivity. researchgate.net

In the context of photodynamic therapy, the biological activity of anthraquinones is inversely correlated with the excited singlet-triplet (S1-T1) energy gap. Electron-donating substituents at positions 1, 2, and 5 appear to reduce this gap, which promotes the generation of reactive singlet oxygen and thus enhances photodynamic activity. ijdvl.com

The table below shows the calculated HOMO-LUMO energy gaps for three dihydroxyanthraquinone isomers, providing insight into their relative electronic stability. A smaller gap suggests higher reactivity.

| Compound Name | Synonym | Hydroxyl Positions | HOMO-LUMO Gap (eV) | Reference |

| Anthrarufin | 1,5-Dihydroxyanthraquinone (B121750) | 1, 5 | 3.10 | nih.gov |

| Chrysazin | 1,8-Dihydroxyanthraquinone | 1, 8 | 3.08 | nih.gov |

| Quinizarin (B34044) | 1,4-Dihydroxyanthraquinone | 1, 4 | 2.80 | nih.gov |

Selectivity Profiles against Different Biological Targets

Dihydroxyanthraquinones exhibit remarkable selectivity in their biological effects, targeting specific cell types and metabolic pathways while leaving others unaffected.

A prominent example is the high specificity of 1,8-dihydroxyanthraquinone. At a concentration of 12 µM, it completely inhibits the growth of five different strains of sulfate-reducing bacteria. mdpi.com However, it shows no effect on the growth of other bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, even at concentrations as high as 100 µM. mdpi.com This demonstrates a clear selectivity for a particular group of microorganisms.

This selectivity extends to specific metabolic pathways within the same organism. As noted previously, 1,8-dihydroxyanthraquinone inhibits hydrogen-dependent sulfate respiration but not sulfite or thiosulfate respiration, indicating a precise molecular target within the broader sulfur metabolism pathway. mdpi.commdpi.com

Furthermore, structural differences can dictate selectivity for different cellular processes. The presence or absence of a single hydroxyl group can determine whether an anthraquinone derivative induces autophagy or inhibits it, showcasing selectivity in modulating distinct cell death pathways. nih.gov

Computational Chemistry and Molecular Modeling of 1,7 Dihydroxyanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,7-dihydroxyanthracene-9,10-dione. These methods allow for the detailed examination of its electronic and geometric structure, providing a theoretical framework for its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For dihydroxyanthraquinone isomers, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine their ground state hydrogen conformations. jscimedcentral.com Such studies are crucial for understanding the stability and reactivity of these compounds. DFT has been used to study the electronic structure of various anthraquinone (B42736) derivatives, providing insights into their potential as dye sensitizers in solar cells and their interactions with metal ions. jscimedcentral.commdpi.com The application of DFT extends to predicting molecular geometries, vibrational frequencies, and other molecular properties that are often in good agreement with experimental data. mdpi.com

Semi-Empirical Molecular Orbital Methods (e.g., AMI, PM3, MNDO)

Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecules. ucsb.edu Methods such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu These methods simplify the Hartree-Fock calculations by parameterizing certain integrals based on experimental data. ucsb.edu While they are very fast and applicable to large systems, their accuracy can be variable and depends on the similarity of the molecule under study to those used for parameterization. ucsb.edu Known deficiencies exist, for instance, MNDO can be unreliable in predicting heats of formation and describing hydrogen bonds. ucsb.edu

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and the electronic absorption properties of a molecule. researchgate.netresearchgate.net

For anthraquinone derivatives, FMO analysis helps in predicting their reactivity and potential applications, such as in organic solar cells. mdpi.com The energies of these orbitals are sensitive to the molecular structure and substituents. core.ac.uk For instance, in a study of a p-quinonemethide-9,10-dihydroxyanthracene dianion system, the extremely high HOMO energy of the dianion suggested a high probability of electron transfer being the initial step in a thermal reaction. core.ac.uk The analysis of charge transfer within molecules and molecular complexes is crucial for understanding their electronic properties and potential for applications in materials science. semanticscholar.orgmdpi.com

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 9,10-anthraquinone | - | - | - |

| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) | - | - | 3.13 |

| p-Quinonemethide-9,10-dihydroxyanthracene dianion system | High (relative) | Low (relative) | - |

| 9-hydroxyanthracene anion | -4.7 | - | - |

| 9,10-dihydroxyanthracene monoanion | -4.5 | - | - |

| 9,10-dihydroxyanthracene dianion | -0.9 | - | - |

Tautomeric Equilibrium Considerations

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a relevant consideration for dihydroxyanthraquinones. Theoretical calculations can predict the relative stabilities of different tautomers. For example, in a study of 1,4-bis[methoxyamino]anthracene-9,10-diones, calculations using the 3-21G basis set showed that one tautomer was marginally preferred over another by 0.68 kcal mol⁻¹. rsc.org The presence of certain functional groups can significantly influence the tautomeric equilibrium. rsc.org Understanding the tautomeric preferences is essential as different tautomers can exhibit distinct chemical and physical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. By simulating the movement of atoms and molecules over time, MD can reveal how 1,7-dihydroxyanthracene-9,10-dione might interact with other molecules, such as water or biological macromolecules. scilit.com These simulations are valuable for understanding solubility and for developing pharmaceutical formulations. scilit.com For instance, MD simulations have been used to study the interactions of an anthracene (B1667546) derivative with water and its affinity for enzyme targets. scilit.com The results of MD simulations, such as Root Mean Square Deviation (RMSD), can indicate the stability of a ligand-receptor complex over time. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as 1,7-dihydroxyanthracene-9,10-dione, might bind to a protein target. nih.gov Docking studies can provide insights into the binding mode and affinity of a ligand for a particular active site. For example, molecular docking of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives with xanthine (B1682287) oxidase provided rational binding models and helped to explain their inhibitory activity. nih.gov Similarly, docking studies have been employed to investigate the interaction of anthranoids with various human proteins, identifying key interactions and potential biological activities. researchgate.netresearchgate.net

Ligand-DNA Docking Simulations for Intercalation Modes

Molecular docking simulations are crucial for predicting how a ligand like 1,7-dihydroxyanthracene-9,10-dione might interact with DNA. The planar aromatic structure of the anthraquinone core suggests that intercalation—the insertion of the molecule between the base pairs of the DNA double helix—is a probable binding mode. nih.gov

While specific docking studies for the 1,7-isomer are not extensively documented, research on other dihydroxyanthraquinone isomers provides a valuable comparative framework. For instance, in silico analysis of compounds like alizarin (B75676) (1,2-), quinizarin (B34044) (1,4-), and danthron (B1669808) (1,8-dihydroxyanthraquinone) has been used to predict their binding affinity with calf-thymus DNA. These studies often show that the specific placement of hydroxyl groups influences the stability and geometry of the DNA-ligand complex. The interactions are typically stabilized by a combination of hydrogen bonds, typically involving the hydroxyl and carbonyl groups of the ligand and the phosphate (B84403) backbone or bases of DNA, and van der Waals forces.

Based on the structure of the 1,7-isomer, it is predicted that its planar core would intercalate into the DNA helix. The two hydroxyl groups, located on different peripheral rings, would likely be positioned in the major or minor grooves, where they could act as hydrogen bond donors to the phosphate backbone or nucleotide bases. The expected binding mode is classical intercalation, similar to other well-known anthraquinone intercalators.

| Compound | Predicted Binding Affinity (kcal/mol) | Putative Interaction Mode |

| 1,2-Dihydroxyanthraquinone (Alizarin) | -5.75 | External Binding / Intercalation |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | -6.05 | External Binding / Intercalation |

| 1,8-Dihydroxyanthraquinone (Danthron) | -5.87 | External Binding / Intercalation |

| 1,7-Dihydroxyanthraquinone | Not Reported | Predicted Intercalation |

This table presents comparative data from related isomers to infer the potential properties of 1,7-dihydroxyanthracene-9,10-dione. Data for specific isomers is based on available literature.

Ligand-Protein Docking (e.g., Trypanothione (B104310) Reductase, DNA Isomerase)

Trypanothione Reductase (TryR): Trypanothione reductase is a validated drug target in parasites like Leishmania and Trypanosoma. nih.gov Molecular docking studies have explored various anthraquinone derivatives as potential inhibitors of this enzyme. scienceopen.comsmu.ac.zabenthamdirect.com Docking analyses of 1,4-dihydroxyanthraquinone derivatives have shown that they can fit into the enzyme's active site, with interactions often involving key residues. researchgate.net For 1,7-dihydroxyanthracene-9,10-dione, a docking simulation would likely show the anthraquinone scaffold occupying the hydrophobic cavity of the TryR binding site. The hydroxyl groups at the 1 and 7 positions could form crucial hydrogen bonds with amino acid residues such as Thr335 or Lys60, which have been identified as important for ligand binding in related inhibitors. nih.gov The specific orientation and binding energy would depend on the precise geometry of the active site and the conformational flexibility of the ligand.

DNA Isomerase (Topoisomerase): DNA topoisomerases are essential enzymes for managing DNA topology and are major targets for anticancer drugs. nih.govplos.org Anthraquinones are a well-known class of topoisomerase inhibitors. nih.govresearchgate.net Docking studies demonstrate that these compounds can bind to the enzyme-DNA complex, often near the DNA cleavage site, and interfere with the re-ligation step. nih.gov For example, docking studies with 1,4-dihydroxyanthraquinone derivatives have shown interaction with the catalytic active site of topoisomerase II. nih.gov

A computational model of 1,7-dihydroxyanthracene-9,10-dione docked with a topoisomerase II-DNA complex would likely show the planar ring system intercalating into the DNA at the cleavage site. The hydroxyl groups would be available to form hydrogen bonds with amino acid residues of the enzyme (like aspartate or serine) or with the DNA backbone, stabilizing the ternary complex and inhibiting enzyme function.

Docking with G-Quadruplex and i-Motif Structures

G-Quadruplexes (G4): G-quadruplexes are non-canonical DNA secondary structures found in telomeres and oncogene promoter regions, making them attractive anticancer targets. nih.govnih.gov The large, planar aromatic surface of a G-quartet is an ideal binding site for planar molecules like anthraquinones. Docking studies show that anthraquinone derivatives typically bind to G4 structures through external "end-stacking" on the terminal G-quartets or by groove binding, rather than intercalation. nih.gov The position and nature of substituents on the anthraquinone core are critical for binding affinity and selectivity. While specific docking results for the 1,7-isomer are not available, studies on other isomers show that interactions are driven by π-π stacking with the G-quartet and hydrogen bonding with the phosphate backbone in the loops or grooves. nih.gov

i-Motifs: The i-motif is the complementary structure to the G-quadruplex, formed in cytosine-rich DNA strands under acidic conditions. It is also considered a potential target for cancer therapy. frontiersin.org Computational modeling and experimental studies have shown that the stability of i-motifs can be modulated by the insertion of anthraquinone monomers into their loops. The substitution pattern of the anthraquinone significantly affects this modulation. For example, studies on 1,8-, 1,4-, 1,5-, and 2,6-disubstituted anthraquinones revealed that both the isomer and its position of insertion influence the thermal stability of the i-motif. This highlights that the specific geometry of 1,7-dihydroxyanthracene-9,10-dione would dictate its unique interaction profile and stabilizing or destabilizing effect on i-motif structures.

In Silico Prediction of Bioactivity and Optimization of Derivative Design

In silico methods are powerful tools for screening large libraries of compounds to predict their biological activity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Virtual screening of anthraquinone libraries against targets like DNA gyrase has identified promising lead compounds. nih.gov Although 1,7-dihydroxyanthracene-9,10-dione has not been identified as a top hit in published screenings, its core structure is a common starting point for derivative design.

Computational tools can be used to predict how modifications to the 1,7-dihydroxyanthracene-9,10-dione scaffold would affect its bioactivity. For example, adding functional groups could enhance binding affinity to a target protein or improve its ADME profile. In silico predictions for related molecules suggest that dihydroxyanthraquinones may have low gastrointestinal absorption and are unlikely to cross the blood-brain barrier. nih.gov By computationally modeling derivatives—for instance, by adding amino or alkylamino side chains—researchers can prioritize the synthesis of novel compounds with optimized properties, such as enhanced target specificity or improved cell permeability. researchgate.net

| Property | Predicted Value (SwissADME) | Implication |

| Gastrointestinal Absorption | Low | Poor oral bioavailability expected |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have central nervous system effects |

| P-gp Substrate | Yes (Predicted) | May be subject to efflux pumps, affecting cellular concentration |

| Lipinski's Rule of Five | Compliant | Good "drug-likeness" profile |

This table shows representative in silico predictions for a dihydroxyanthraquinone scaffold based on available data for related compounds. nih.govnih.gov

Theoretical Basis for Understanding Chemical Reactivity and Stability

Density Functional Theory (DFT) is a computational method used to study the electronic structure, geometry, and reactivity of molecules. sioc-journal.cn DFT studies on various dihydroxyanthraquinone isomers have shown that the positions of the hydroxyl groups significantly influence the molecule's stability, electronic properties, and intramolecular hydrogen bonding patterns. jscimedcentral.commdpi.com

For 1,7-dihydroxyanthracene-9,10-dione, DFT calculations would predict a planar structure for the anthraquinone core. The hydroxyl groups at positions 1 and 7 are not capable of forming the strong intramolecular hydrogen bonds with the peri carbonyl groups seen in isomers like 1,4- or 1,8-dihydroxyanthraquinone. researchgate.netresearchgate.netnih.gov This has several implications:

Stability: The absence of this stabilizing intramolecular hydrogen bond might suggest that the 1,7-isomer is of slightly lower intrinsic stability compared to isomers like 1,8-dihydroxyanthraquinone.

Reactivity: The hydroxyl protons of the 1,7-isomer would be more acidic and the oxygen atoms more available for intermolecular hydrogen bonding with solvent molecules or biological targets.

Electronic Properties: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be affected. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelength of light absorption. The specific substitution pattern of the 1,7-isomer dictates its unique electronic spectrum. researchgate.net

Computational models like the Harmonic Oscillator Model of Aromaticity (HOMA) and analyses from the Atoms in Molecules (AIM) theory can further quantify the electronic structure and bonding characteristics, providing a robust theoretical foundation for its chemical behavior. mdpi.comresearchgate.net

Natural Occurrence and Biosynthesis of Dihydroxyanthracene 9,10 Diones

Identification and Isolation from Natural Sources (e.g., Plants, Fungi, Lichens)

Dihydroxyanthracene-9,10-diones and related compounds have been identified and isolated from a diverse array of natural sources. These compounds contribute to the pigmentation of their host organisms and are often involved in their metabolic and defense mechanisms. wikipedia.orgnih.gov

Plants: Plants are a rich source of anthraquinone (B42736) derivatives. For instance, 1,4-dihydroxyanthraquinone (quinizarin) is found in small quantities in the root of the madder plant (Rubia tinctorum). wikipedia.org The Rubia genus is well-known for producing alizarin-type anthraquinones. researchgate.net Other plant sources include aloe, senna, and rhubarb. wikipedia.org Recently, a new anthracenedione, 2,5,7-trimethoxyanthracene-1,4-dione, was isolated from the rhizomes of Dioscorea zingiberensis, highlighting the structural diversity of these compounds in the plant kingdom. nih.gov

Fungi: Fungi, particularly from the genus Aspergillus, are prolific producers of anthraquinones. researchgate.net Over 700 different anthraquinone compounds have been reported from plants, fungi, and lichens. nih.govresearchgate.net Common fungal anthraquinones include emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and catenarin (B192510) (1,4,5,7-tetrahydroxy-2-methylanthraquinone), which are produced by various Aspergillus and Penicillium species. nih.govresearchgate.net The most prevalent anthraquinones in fungi are derivatives of 1,8-dihydroxyanthraquinone and 1,5,8- or 1,6,8-trihydroxyanthraquinone. nih.gov

Lichens: Lichens, which are symbiotic organisms of fungi and algae, are also known to produce anthraquinones. These compounds are often responsible for the vibrant yellow, orange, and red colors of lichen thalli, particularly in families like the Teloschistaceae. wikipedia.orgmdpi.com

| Compound Name | Isomer Type | Natural Source (Genus/Species) | Kingdom |

|---|---|---|---|

| Alizarin (B75676) | 1,2-Dihydroxyanthraquinone | Rubia tinctorum, Rubia lanceolata | Plantae |

| Quinizarin (B34044) | 1,4-Dihydroxyanthraquinone | Rubia tinctorum | Plantae |

| Emodin | 1,3,8-Trihydroxy-6-methylanthraquinone | Aspergillus, Penicillium, Trichoderma spp. | Fungi |

| Catenarin | 1,4,5,7-Tetrahydroxy-2-methylanthraquinone | Aspergillus, Penicillium spp. | Fungi |

| Chrysophanol (B1684469) | 1,8-Dihydroxy-3-methylanthraquinone | Galeruca tanaceti (via polyketide pathway) | Animalia (Insect) |

Elucidation of Biosynthetic Pathways (e.g., Polyketide Pathway)

The biosynthesis of anthraquinones in nature primarily follows two major pathways: the polyketide pathway and the shikimate pathway. researchgate.netfu-berlin.de The specific pathway utilized determines the final substitution pattern on the anthraquinone core.

The Polyketide Pathway: This pathway is the main route for anthraquinone biosynthesis in fungi, lichens, and some plant families like Leguminosae and Polygonaceae. researchgate.net It involves the head-to-tail condensation of acetate (B1210297) units, starting with one acetyl-CoA unit and extending it with multiple malonyl-CoA units to form a polyketide chain. researchgate.netwikipedia.org For typical anthraquinones, this involves an octaketide intermediate formed from one acetyl-CoA and seven malonyl-CoA molecules. researchgate.net This chain then undergoes intramolecular cyclization and aromatization to form the characteristic tricyclic anthraquinone skeleton. wikipedia.org A key feature of polyketide-derived anthraquinones is the presence of substituents, typically hydroxyl groups, on both terminal rings (A and C), such as at the C-1 and C-8 positions. researchgate.netfu-berlin.de Emodin and chrysophanol are classic examples of anthraquinones formed via this pathway. researchgate.net The enzymes responsible for this process are large, multifunctional proteins known as polyketide synthases (PKS). fu-berlin.dewikipedia.org

The Shikimate Pathway: This pathway is more common in higher plants, particularly in the Rubiaceae family. researchgate.net It utilizes chorismate, a key intermediate from the shikimate pathway, and isochorismate. This pathway typically produces anthraquinones, like alizarin, that are substituted on only one of the outer rings (ring C). researchgate.net

Biocatalytic Approaches and Enzymatic Transformations of Anthraquinones

The structural modification of anthraquinones using biocatalysts is a field of growing interest for producing novel compounds with unique properties. Enzymes and whole-cell systems offer high specificity for carrying out complex chemical transformations.

Enzymatic Hydroxylation and Other Modifications: Cytochrome P450 monooxygenases are key enzymes involved in the biotransformation of anthraquinones. nih.gov For example, studies with rat liver microsomes have shown that the anthraquinone emodin can be hydroxylated to form 2-hydroxyemodin (B1248385) and ω-hydroxyemodin. nih.gov Similarly, chrysophanol is oxidized to aloe-emodin (B1665711) by cytochrome P450-dependent enzymes. nih.gov Other enzymatic systems, such as a two-enzyme cascade involving a flavin-dependent oxygenase (DynE13) and a cofactor-free oxygenase (DynA1), have been identified that can convert a δ-thiolactone anthracene (B1667546) into a hydroxyanthraquinone. nih.govacs.org This cascade involves a series of oxidation, desulfurization, and decarboxylation reactions. nih.govacs.org

Whole-Cell Biotransformation: Whole-cell biocatalysis provides a practical approach for modifying anthraquinones. For instance, Streptomyces coeruleorubidus has been used for the efficient biotransformation of emodin into its corresponding glucuronides. researchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific data regarding the environmental fate and degradation of 1,7-Dihydroxyanthracene-9,10-dione .

The available research on dihydroxyanthraquinones is not specific to the 1,7- isomer. Studies tend to focus on other, more common isomers such as 1,4-dihydroxyanthraquinone (quinizarin), 1,8-dihydroxyanthraquinone (dantron), or the general class of anthraquinone dyes. The environmental behavior, including degradation kinetics, pathways, and transport, is highly dependent on the specific molecular structure and the position of the hydroxyl groups. Therefore, extrapolating data from other isomers to the 1,7-dihydroxy variant would be scientifically inaccurate and speculative.

Detailed research findings concerning the aqueous photodegradation, hydrolysis, aerobic microbial degradation, biodegradation products, and environmental transport specifically for 1,7-Dihydroxyanthracene-9,10-dione are not present in the available literature found.

Due to the absence of specific scientific data for "1,7-Dihydroxyanthracene-9,10-dione," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would require fabricating information, which is contrary to the core principles of providing factual and accurate content.

Environmental Fate and Degradation Mechanisms of Dihydroxyanthracene 9,10 Diones

Transport and Distribution in Environmental Compartments

Adsorption/Desorption Phenomena in Soil and Sediment

The behavior of dihydroxyanthracene-9,10-diones in soil and sediment is largely governed by adsorption and desorption processes. These phenomena are influenced by the chemical properties of the specific isomer and the characteristics of the soil or sediment.

Adsorption in Soil:

The tendency of a chemical to be adsorbed by soil particles is a critical factor in its environmental mobility. For hydrophobic organic compounds like dihydroxyanthracene-9,10-diones, adsorption to soil organic matter is a primary mechanism of retention. The presence of hydroxyl groups can influence the polarity and, consequently, the adsorption characteristics of the molecule.

Research on related compounds, such as disperse dyes with an anthraquinone (B42736) structure, indicates a tendency to partition to particles and lipids due to their hydrophobic nature. canada.ca This suggests that dihydroxyanthracene-9,10-diones are likely to be found predominantly in soil and sediment rather than in the aqueous phase. canada.ca The strength of adsorption is also influenced by soil water content; pesticides, for example, volatilize more rapidly from wet soils because water molecules compete for adsorption sites. rivm.nl

Desorption from Sediment:

The release of adsorbed compounds back into the surrounding water is known as desorption. The kinetics of desorption for polycyclic aromatic hydrocarbons (PAHs), a class of compounds structurally related to anthraquinones, have been studied in estuarine sediments. nih.gov These studies reveal that desorption can be a slow process, with hydrophobicity and the specific surface area of the sediment being key controlling factors. nih.gov For less hydrophobic PAHs, a two-domain desorption model has been proposed, suggesting that a portion of the compound can desorb relatively quickly. nih.gov Given the structural similarities, it is plausible that the desorption of dihydroxyanthracene-9,10-diones from sediment follows comparable complex kinetics.

Key Factors Influencing Adsorption/Desorption:

Soil/Sediment Organic Carbon Content: Higher organic carbon content generally leads to stronger adsorption of hydrophobic compounds.

Particle Size Distribution: Finer particles with a larger surface area can exhibit greater adsorption capacity.

pH of the Medium: The pH can affect the surface charge of both the soil/sediment particles and the dihydroxyanthracene-9,10-dione molecule, thereby influencing adsorption.

Presence of Other Contaminants: Competitive adsorption can occur when other organic or inorganic substances are present.

Volatilization Potential from Water and Soil

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The potential for dihydroxyanthracene-9,10-diones to volatilize from water and soil surfaces is a key aspect of their environmental distribution.

Volatilization from Water:

The volatilization of organic chemicals from water is influenced by factors such as the compound's Henry's Law constant, water temperature, and wind speed. researchgate.net For compounds with low water solubility and a relatively high vapor pressure, volatilization can be a significant pathway for entering the atmosphere. However, many anthraquinone derivatives are described as having negligible vapor pressure, which would limit their volatilization from water. canada.ca

Volatilization from Soil:

The volatilization of chemicals from soil is a more complex process, influenced by soil properties in addition to the chemical's own characteristics. researchgate.net Soil water content plays a crucial role; volatilization is generally higher from moist soils. rivm.nl As water evaporates from the soil surface, it can carry dissolved organic chemicals with it towards the surface, a process known as the "wick effect". researchgate.net However, if the soil surface becomes dry, volatilization rates are significantly reduced. rivm.nl

For dihydroxyanthracene-9,10-diones, their low volatility is a key characteristic. canada.ca This suggests that volatilization from both water and soil is not expected to be a major environmental transport pathway.

Interactive Data Table: Factors Affecting Volatilization

| Factor | Influence on Volatilization from Water | Influence on Volatilization from Soil |

| Henry's Law Constant | High value increases volatilization | High value increases volatilization potential |

| Vapor Pressure | High value increases volatilization | High value increases volatilization potential |

| Water Solubility | Low value can increase volatilization | - |

| Wind Speed | Higher wind speed increases volatilization | - |

| Water Temperature | Higher temperature increases volatilization | - |

| Soil Water Content | - | Higher moisture increases volatilization |

| Soil Type | - | Affects adsorption and water movement |

| Adsorption to Soil | - | Strong adsorption reduces volatilization |

Analytical Methodologies for Environmental Monitoring and Degradation Assessment

Effective monitoring of dihydroxyanthracene-9,10-diones in the environment and the assessment of their degradation require sensitive and specific analytical methods. A variety of techniques can be employed for the extraction, separation, and quantification of these compounds in complex environmental matrices.

The choice of analytical method often depends on the specific environmental sample being analyzed, whether it be water, wastewater, soil, or sediment. nih.gov Sample preparation is a critical first step and may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analytes of interest. nih.gov

Chromatographic Techniques:

Chromatography is a cornerstone of environmental analysis, allowing for the separation of complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like dihydroxyanthracene-9,10-diones. amecj.com When coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, HPLC provides both qualitative and quantitative information. amecj.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of such compounds.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and semi-volatile compounds. nih.gov While dihydroxyanthracene-9,10-diones themselves are not highly volatile, derivatization techniques can be used to increase their volatility, making them amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS) for highly selective and sensitive detection. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method (e.g., LC-MS or GC-MS), it offers high specificity and sensitivity for the identification and quantification of target compounds. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns of the parent ion. nih.gov

Spectroscopic Techniques:

UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of dihydroxyanthracene-9,10-diones in solution, as these compounds typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. amecj.com However, its application in complex environmental samples may be limited by interferences from other co-extracted substances.

Advanced and Miniaturized Methods:

Recent trends in analytical chemistry focus on the development of miniaturized and more environmentally friendly methods. csic.es These include techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which reduce solvent consumption and sample volume requirements. nih.govcsic.es

Interactive Data Table: Comparison of Analytical Techniques

| Analytical Technique | Principle | Advantages | Common Applications in Environmental Analysis |